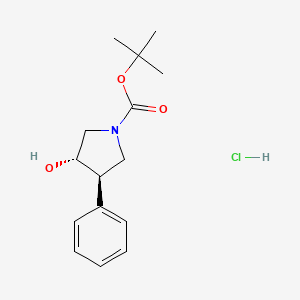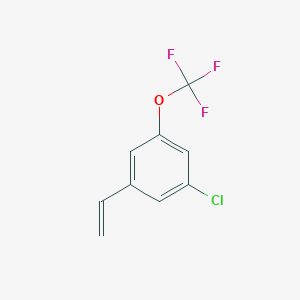
3-Chloro-5-(trifluoromethoxy)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethoxy)styrene is an organic compound with the molecular formula C9H6ClF3O It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)styrene typically involves the trifluoromethoxylation of a suitable precursor. One common method includes the reaction of 3,5-dichlorobromobenzene with an organic fluorine reagent under alkaline conditions to produce 3’,5’-dichloro-2,2,2-trifluoroacetophenone. This intermediate is then subjected to a Wittig reaction to yield the desired styrene derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethoxy)styrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The styrene moiety can be oxidized to form epoxides or reduced to form ethyl derivatives.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted styrenes.
Oxidation Products: Epoxides and diols.
Reduction Products: Ethyl derivatives of the original compound.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)styrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethoxy)styrene exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atom can participate in various binding interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)styrene
- 3-Chloro-5-(difluoromethoxy)styrene
- 3-Chloro-5-(trifluoromethyl)benzene
Comparison: 3-Chloro-5-(trifluoromethoxy)styrene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s electron-withdrawing capability, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H6ClF3O |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
1-chloro-3-ethenyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6ClF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h2-5H,1H2 |
InChI Key |
JEUJJQLFIVTWNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



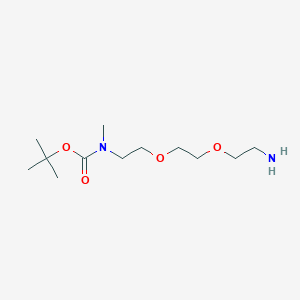
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
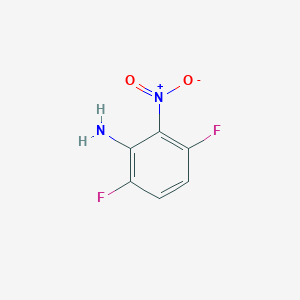


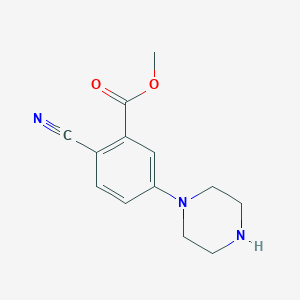
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

